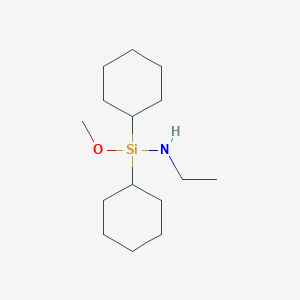
1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine is an organosilicon compound characterized by the presence of cyclohexyl groups, an ethyl group, and a methoxy group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine typically involves the reaction of cyclohexylmagnesium bromide with ethylmethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product. After the reaction is complete, the product is purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger-scale reactors and more efficient purification methods. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also emphasizes safety and environmental considerations, ensuring that the process is both economically viable and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkyl halides.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a component in novel drug formulations.
Industry: Utilized in the production of specialty materials, such as coatings and adhesives, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine involves its interaction with molecular targets through its silicon atom. The compound can form stable bonds with various functional groups, allowing it to participate in a range of chemical reactions. The pathways involved in its mechanism of action include the formation of silanol and silane derivatives, which can further react to form more complex structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dicyclohexylethane: Similar in structure but lacks the silicon atom and methoxy group.
1-Ethynyl-1-cyclohexanol: Contains a cyclohexyl group and an ethynyl group but differs in its functional groups and overall structure.
Uniqueness
1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine is unique due to the presence of the silicon atom, which imparts distinct chemical properties compared to similar carbon-based compounds
Propriétés
Numéro CAS |
923560-99-0 |
|---|---|
Formule moléculaire |
C15H31NOSi |
Poids moléculaire |
269.50 g/mol |
Nom IUPAC |
N-[dicyclohexyl(methoxy)silyl]ethanamine |
InChI |
InChI=1S/C15H31NOSi/c1-3-16-18(17-2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h14-16H,3-13H2,1-2H3 |
Clé InChI |
CYGDXHRBLCJHIW-UHFFFAOYSA-N |
SMILES canonique |
CCN[Si](C1CCCCC1)(C2CCCCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


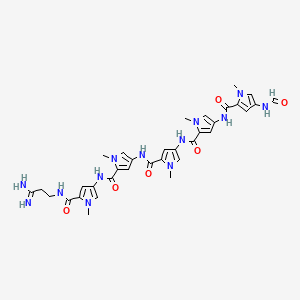
![N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14163644.png)
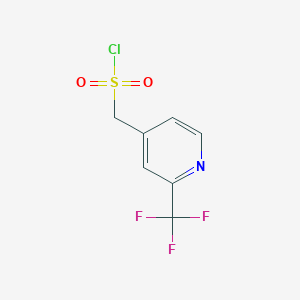
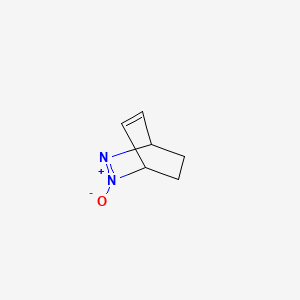
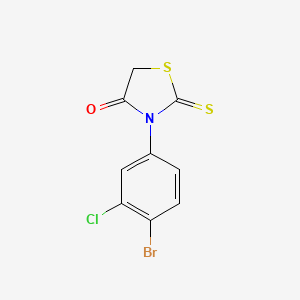
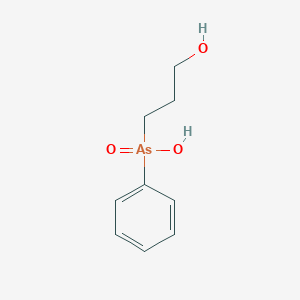
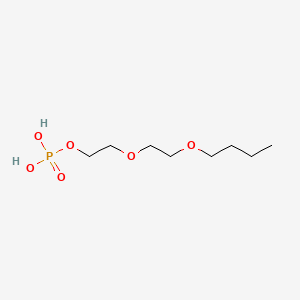
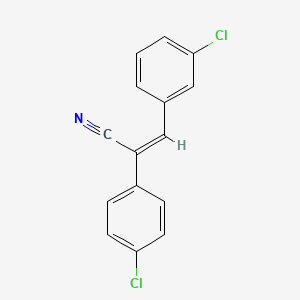
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B14163696.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14163700.png)
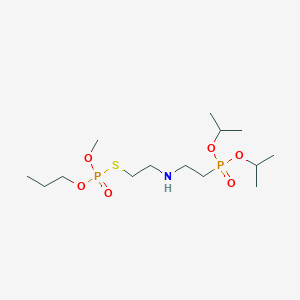
![2,2'-[(2-Butoxy-5-methylbenzyl)imino]diethanol](/img/structure/B14163721.png)
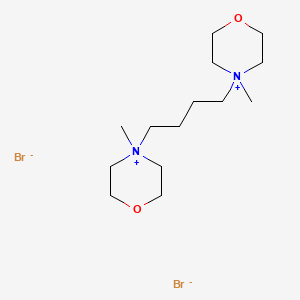
![3-Tert-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14163728.png)
